molecular formula C9H12BrN B13664893 2-(Bromomethyl)-5-isopropylpyridine

2-(Bromomethyl)-5-isopropylpyridine

Cat. No.: B13664893
M. Wt: 214.10 g/mol
InChI Key: CDHZKIKMOPZWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-isopropylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second carbon and an isopropyl group attached to the fifth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-isopropylpyridine typically involves the bromination of 5-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane or acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-isopropylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-5-isopropylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-isopropylpyridine depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-isopropylpyridine is unique due to the presence of both the bromomethyl and isopropyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(bromomethyl)-5-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

CDHZKIKMOPZWDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.